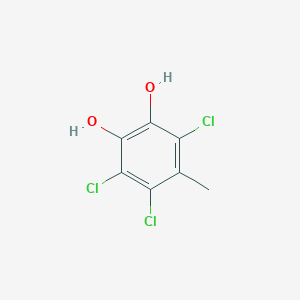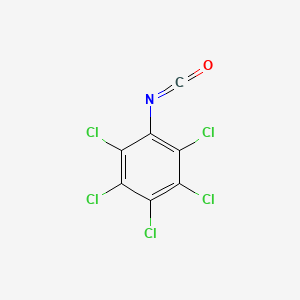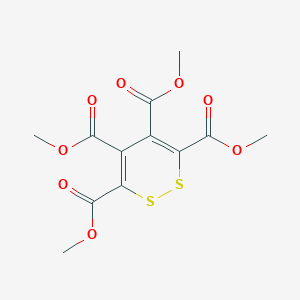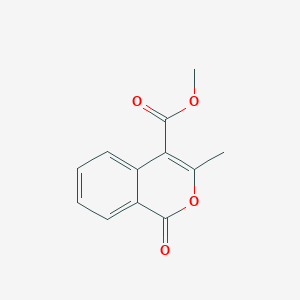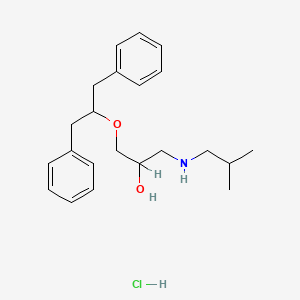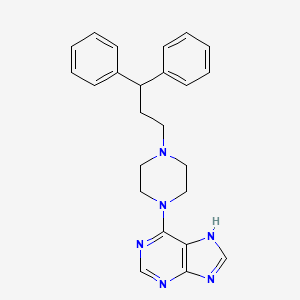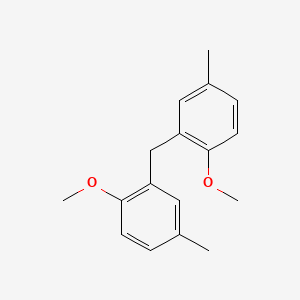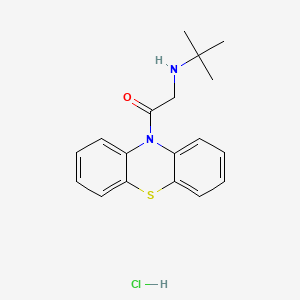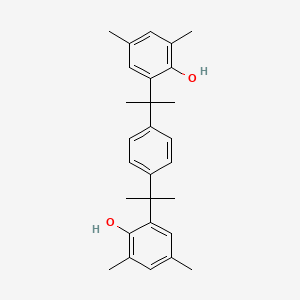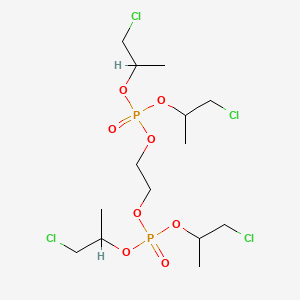
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phoshate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) is a chemical compound with the molecular formula C14H28Cl4O8P2. It contains 56 atoms in total, including 28 hydrogen atoms, 14 carbon atoms, 8 oxygen atoms, 2 phosphorus atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves several steps. One common method includes the reaction of phosphorus oxychloride with 1-chloroisopropanol under controlled conditions. The reaction typically requires a catalyst and is carried out in a reaction kettle. The mixture is stirred at a specific temperature, and the generated hydrogen chloride gas is removed. The product is then purified through processes such as washing, filtration, and distillation .
Chemical Reactions Analysis
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrakis(1-chloroisopropyl) 1,2-ethanediyl bis(phosphate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use
Properties
CAS No. |
34621-99-3 |
|---|---|
Molecular Formula |
C14H28Cl4O8P2 |
Molecular Weight |
528.1 g/mol |
IUPAC Name |
2-[bis(1-chloropropan-2-yloxy)phosphoryloxy]ethyl bis(1-chloropropan-2-yl) phosphate |
InChI |
InChI=1S/C14H28Cl4O8P2/c1-11(7-15)23-27(19,24-12(2)8-16)21-5-6-22-28(20,25-13(3)9-17)26-14(4)10-18/h11-14H,5-10H2,1-4H3 |
InChI Key |
BUMSXEVUCFMUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)OP(=O)(OCCOP(=O)(OC(C)CCl)OC(C)CCl)OC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)


